1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol and thiophen-2-ylmethylamine. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: : Synthesis of 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol.
Reagents: 4-(1H-pyrazol-1-yl)benzaldehyde, ethylene glycol.
Conditions: Catalytic amount of acid, reflux.
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Step 2: : Synthesis of thiophen-2-ylmethylamine.
Reagents: Thiophene-2-carboxaldehyde, ammonia.
Conditions: Reductive amination.
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Step 3: : Coupling of intermediates to form the final product.
Reagents: 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethanol, thiophen-2-ylmethylamine, isocyanate.
Conditions: Room temperature, solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: Various nucleophiles, solvents like DMF (Dimethylformamide), elevated temperatures.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl]-3-[(thiophen-2-yl)methyl]urea.
Reduction: Formation of 1-{2-amino-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the pyrazole ring can interact with enzyme active sites, inhibiting their function. The thiophene ring may also play a role in binding to specific proteins, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
- 1-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
Uniqueness
1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing imidazole or triazole rings, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(12-19-17(23)18-11-15-3-1-10-24-15)13-4-6-14(7-5-13)21-9-2-8-20-21/h1-10,16,22H,11-12H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFQGVCBSXICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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